2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione
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Description
2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C12H9N3O2S3 and its molecular weight is 323.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to target shikimate kinase , an enzyme involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria and plants .
Mode of Action
It is suggested that similar compounds may interact with their targets, such as shikimate kinase, by fitting well into the active site of the enzyme . This interaction could potentially inhibit the activity of the enzyme, leading to disruption of the shikimate pathway .
Biochemical Pathways
Based on the potential target of similar compounds, it can be inferred that the shikimate pathway might be affected . The shikimate pathway is responsible for the biosynthesis of aromatic amino acids in bacteria and plants . Disruption of this pathway can lead to downstream effects such as inhibition of protein synthesis.
Pharmacokinetics
It is suggested that similar compounds, due to the presence of sulfur atom, show good oral absorption and cell permeability leading to a good bioavailability .
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound might inhibit the activity of shikimate kinase, leading to disruption of the shikimate pathway and potentially inhibiting protein synthesis .
Properties
IUPAC Name |
2-[2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S3/c16-9-7-3-1-2-4-8(7)10(17)15(9)5-6-19-12-14-13-11(18)20-12/h1-4H,5-6H2,(H,13,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJJUVLIDRTLRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NNC(=S)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.